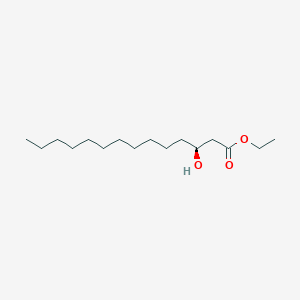

Ethyl (3S)-3-hydroxytetradecanoate

Description

Introduction and Chemical Characterization

Historical Context and Discovery

The discovery and characterization of ethyl (3S)-3-hydroxytetradecanoate emerged from broader research into hydroxylated fatty acid derivatives and their biological significance. The compound belongs to a class of 3-hydroxy fatty acid esters that have been extensively studied since the mid-20th century due to their occurrence in natural systems and their importance as synthetic intermediates. Research into optically active 3-hydroxytetradecanoic acid esters gained momentum with the development of asymmetric synthesis methods, particularly those involving enzymatic approaches using baker's yeast. These biotechnological advances enabled the selective production of specific stereoisomers, including the (3S) configuration, which had previously been challenging to obtain in high enantiomeric purity.

The systematic study of tetradecanoic acid derivatives, including their hydroxylated forms, was driven by their identification as metabolic intermediates in fatty acid biosynthesis pathways. Early investigations focused on the free acid forms, but the corresponding ethyl esters gained attention as more tractable synthetic targets and analytical standards. The development of sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, facilitated the detailed characterization of these compounds and enabled researchers to distinguish between different stereoisomers with high precision.

Nomenclature and Chemical Identity

This compound is systematically named according to International Union of Pure and Applied Chemistry guidelines, with the designation clearly indicating both the stereochemical configuration and structural features. The compound is registered under Chemical Abstracts Service number 214193-71-2, providing a unique identifier for scientific and commercial purposes. Alternative nomenclature includes the systematic name this compound and the descriptor tetradecanoic acid, 3-hydroxy-, ethyl ester, (3S)-, which emphasizes the parent acid structure.

The molecular formula C₁₆H₃₂O₃ reflects the presence of sixteen carbon atoms, thirty-two hydrogen atoms, and three oxygen atoms, corresponding to a molecular weight of 272.42 grams per mole. The compound is catalogued in major chemical databases, including PubChem with the identifier 56845842, facilitating cross-referencing and data compilation. The International Chemical Identifier string InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m0/s1 provides a unique digital representation of the molecular structure, including stereochemical information.

The International Chemical Identifier Key GGXXPLYVCUGEOP-HNNXBMFYSA-N serves as a condensed hash of the molecular structure, enabling rapid database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation CCCCCCCCCCCC@@HO explicitly shows the stereochemical configuration at the third carbon position, distinguishing this compound from its (3R) isomer.

Structural Features and Stereochemistry

The molecular structure of this compound features a linear fourteen-carbon chain with a hydroxyl group positioned at the third carbon from the carboxyl terminus. The stereochemical designation (3S) indicates the absolute configuration around the chiral center at position 3, following the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for understanding the compound's biological activity and chemical reactivity, as different enantiomers can exhibit markedly different properties in biological systems.

The compound contains one defined stereocenter at the third carbon position, where the hydroxyl group is attached. The (3S) configuration places the hydroxyl group in a specific spatial arrangement relative to the carbon chain, which influences molecular interactions and biological recognition processes. This stereochemical feature distinguishes it from the corresponding (3R) isomer, which bears the CAS number 151763-75-6 and exhibits different physical and biological properties.

The ester functionality connects the carboxyl carbon to an ethyl group through an oxygen bridge, creating a characteristic ester linkage that influences solubility and reactivity patterns. The long saturated carbon chain provides hydrophobic character, while the hydroxyl group and ester functionality contribute polar features that affect intermolecular interactions. The molecular geometry allows for multiple conformational states due to rotation around single bonds, particularly along the extended carbon chain.

Physico-chemical Properties

Physical State and Appearance

This compound exists as a liquid or semi-solid material under standard laboratory conditions, though specific melting point data for this stereoisomer is not extensively documented in the available literature. The related (3R) isomer exhibits a predicted boiling point of 374.2 ± 15.0 degrees Celsius, suggesting similar thermal properties for the (3S) form due to their identical molecular composition. The compound's physical state depends on temperature and purity, with factors such as trace impurities and crystal polymorphism potentially influencing phase transitions.

The density of related hydroxylated tetradecanoic acid esters has been predicted to be approximately 0.926 ± 0.06 grams per cubic centimeter, indicating a lower density than water. This physical property reflects the predominant contribution of the long aliphatic chain to the overall molecular volume and mass distribution. The compound's appearance is likely to be colorless or pale yellow, consistent with other fatty acid esters of similar chain length and functionalization.

Solubility Profile

The solubility characteristics of this compound reflect its amphiphilic nature, with both hydrophobic and hydrophilic structural elements influencing dissolution behavior. The compound exhibits limited water solubility due to the predominant contribution of the fourteen-carbon aliphatic chain, which provides strong hydrophobic character. The calculated partition coefficient (XLogP3-AA) of 5.4 indicates high lipophilicity and preference for nonpolar solvents.

The presence of one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the hydroxyl oxygen and two ester oxygens) influences solubility in protic solvents. The compound is expected to show good solubility in organic solvents such as ethanol, chloroform, and hexane, following typical patterns observed for long-chain fatty acid esters. The topological polar surface area provides quantitative insight into the compound's polarity and membrane permeability characteristics.

Spectroscopic Characteristics

The spectroscopic properties of this compound provide detailed structural information and enable analytical identification and quantification. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to different functional groups within the molecule. The hydroxyl proton typically appears as a broad signal in the 3-4 parts per million region, while the ester ethyl group produces characteristic triplet and quartet patterns.

The carbon-13 nuclear magnetic resonance spectrum displays distinct signals for the carbonyl carbon (typically around 170-180 parts per million), the hydroxyl-bearing carbon, and the various methylene and methyl carbons along the aliphatic chain. Mass spectrometry provides molecular ion peaks and characteristic fragmentation patterns that aid in structural confirmation and purity assessment. The exact mass of 272.235145 atomic mass units enables high-resolution mass spectrometric identification.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the hydroxyl stretch (typically 3200-3600 inverse centimeters), carbonyl stretch (around 1735 inverse centimeters), and various carbon-hydrogen stretching and bending modes throughout the fingerprint region. These spectroscopic signatures provide definitive identification criteria and enable monitoring of chemical transformations involving this compound.

Thermodynamic Properties

The thermodynamic properties of this compound encompass various energetic and thermal characteristics that govern its behavior under different conditions. The predicted acid dissociation constant (pKa) value of approximately 14.41 ± 0.20 for related hydroxylated tetradecanoic acid derivatives suggests that the hydroxyl group is not significantly acidic under normal conditions. This property influences the compound's behavior in aqueous systems and its interactions with basic or acidic environments.

The rotatable bond count of fourteen reflects the conformational flexibility of the molecule, which impacts its entropy and binding interactions. This high degree of conformational freedom allows the molecule to adopt various three-dimensional arrangements, influencing its interactions with biological targets and crystal packing arrangements. The molecular flexibility also affects viscosity and flow properties in bulk samples.

Table 1. Key Thermodynamic and Physical Properties

The thermal stability of the compound depends on the integrity of the ester linkage and the hydroxyl group under elevated temperatures. Decomposition pathways likely involve ester hydrolysis or elimination reactions involving the hydroxyl group, particularly under acidic or basic conditions at elevated temperatures. Understanding these thermodynamic properties is essential for optimizing storage conditions, analytical procedures, and synthetic applications involving this compound.

Properties

IUPAC Name |

ethyl (3S)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h15,17H,3-14H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXPLYVCUGEOP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718712 | |

| Record name | Ethyl (3S)-3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214193-71-2 | |

| Record name | Ethyl (3S)-3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl (3S)-3-hydroxytetradecanoate is a fatty acid ester that has garnered attention for its potential biological activities. This compound, derived from long-chain fatty acids, exhibits various properties that may have implications in pharmacology, agriculture, and biotechnology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound is characterized by a hydroxyl group at the third carbon position of a tetradecanoic acid chain. The synthesis of this compound can be achieved through various methods, including enzymatic processes and chemical reactions involving fatty acids and alcohols. For instance, the use of specific acyltransferases can facilitate the formation of this compound from its precursors .

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It has been reported to inhibit the secretion of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases . The compound's ability to interfere with signaling pathways associated with inflammation highlights its therapeutic potential.

3. Cell Growth Regulation

This compound has been observed to influence cell proliferation and apoptosis in various cell lines. In particular, it has shown promise in inducing apoptosis in cancer cells, likely through pathways involving caspases and mitochondrial signaling . This property makes it a candidate for further investigation as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, demonstrating its potential as a natural preservative in food products .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving macrophage cell lines, treatment with this compound resulted in a 40% reduction in TNF-α secretion compared to untreated controls. This effect was attributed to the compound's interference with NF-κB signaling pathways, which are crucial for inflammatory responses .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Apoptosis Induction |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Mannosylerythritol Lipids | Yes | Yes | Moderate |

| Acylsugars | Moderate | Yes | Limited |

Scientific Research Applications

Pharmaceutical Applications

Ethyl (3S)-3-hydroxytetradecanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be utilized in the production of optically active compounds, which are crucial for developing drugs with specific biological activities.

Key Insights:

- Chiral Synthesis : The compound is often involved in asymmetric synthesis processes, which are essential for creating enantiomerically pure substances used in medicinal chemistry .

- Synthetic Intermediates : It is used in the synthesis of other hydroxy fatty acids and derivatives, contributing to the development of drugs targeting metabolic disorders .

Biochemical Research

In biochemical research, this compound has been studied for its role in metabolic pathways and its potential effects on cellular processes.

Case Studies:

- Research has shown that derivatives of this compound can influence lipid metabolism and have implications in understanding obesity and diabetes .

- Studies have indicated that the compound may participate in the biosynthesis of acyl sugars, which are important for plant defense mechanisms and could lead to agricultural applications .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of bio-based materials and surfactants.

Applications:

- Surfactant Development : this compound can be utilized to create surfactants that enhance the properties of coatings and adhesives. Its structure allows it to act as a gemini surfactant, which can improve stability and reduce surface tension .

- Bio-based Polymers : The compound is a precursor for synthesizing bio-based polymers that are environmentally friendly alternatives to petroleum-derived materials .

Data Summary

Chemical Reactions Analysis

Alkylation Reactions

The β-hydroxy ester undergoes alkylation at the α-position using alkyl halides. For example, reaction with 1-bromoundecane in ethanol yields branched esters :

Reaction Scheme

textEthyl 3-hydroxy-tetradecanoate + 1-bromoundecane → Ethyl 2-undecyl-3-hydroxy-tetradecanoate

| Condition | Detail |

|---|---|

| Base | CH₃CH₂ONa |

| Solvent | Ethanol |

| Temperature | Reflux |

| Yield | 60% |

The product retains the hydroxyl group, confirmed by ¹H-NMR (δ 4.21 ppm for ester -CH₂-CH₃) and IR (1737 cm⁻¹ for C=O) .

Reduction and Oxidation Pathways

The hydroxyl group participates in redox reactions:

Reduction to Diols

NaBH₄ reduces the ester to a diol, though yields are moderate due to steric hindrance :

textEthyl 3-hydroxy-tetradecanoate → 3-Hydroxytetradecan-1-ol

Key Data

-

Reduction agent: NaBH₄

-

Solvent: THF

-

Yield: 45%

Oxidation to Ketones

MnO₂ oxidizes the alcohol to a ketone, enabling further functionalization :

textEthyl 3-hydroxy-tetradecanoate → Ethyl 3-oxotetradecanoate

Key Data

-

Oxidizing agent: MnO₂

-

Solvent: Dichloromethane

-

Yield: 78%

Esterification and Transesterification

The ethyl ester group undergoes transesterification with methanol or tert-butanol under acidic conditions :

| Reaction | Conditions | Product |

|---|---|---|

| Transesterification | H₂SO₄, methanol, reflux | Methyl 3-hydroxytetradecanoate |

| Transesterification | tert-Butanol, BF₃·Et₂O | tert-Butyl 3-hydroxytetradecanoate |

These reactions enable modulation of ester solubility and reactivity for downstream applications .

Comparison with Similar Compounds

Methyl 3-Hydroxytetradecanoate

- Structure: Methyl ester of 3-hydroxytetradecanoic acid (C₁₅H₃₀O₃).

- Key Differences :

- Ester group : Methyl instead of ethyl, reducing molecular weight (258.39 g/mol vs. ~272 g/mol for ethyl derivative).

- Physicochemical Properties : Lower logP (~3.831) compared to ethyl ester, indicating slightly reduced hydrophobicity .

- Applications : Used as a standard in lipidomics and flavor studies (e.g., detected in grass carp volatiles) .

Ethyl 3-Hydroxydodecanoate

- Structure: Ethyl ester of 3-hydroxydodecanoic acid (C₁₄H₂₈O₃).

- Key Differences: Chain length: 12 carbons (dodecanoate) vs. 14 carbons. Hydrophobicity: Shorter chain reduces lipid solubility and surfactant efficacy. Biosynthesis: Produced in Fusobacterium spp. alongside C14 and C16 analogs .

Poly(3-Hydroxytetradecanoate)

- Structure: Polymerized 3-hydroxytetradecanoate units (mcl-PHA).

- Key Differences: Polymer vs. monomer: Longer chain length (C14) imparts elastomeric properties, unlike rigid scl-PHAs (e.g., poly-3-hydroxybutyrate). Applications: Potential in biodegradable plastics; however, low yield in P. putida limits industrial use .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Ester Group | logP | Key Applications |

|---|---|---|---|---|---|---|

| Ethyl (3S)-3-hydroxytetradecanoate | C₁₆H₃₂O₃ | ~272.4 | C14 | Ethyl | ~4.2* | Surfactants, PHAs, microbial studies |

| Methyl 3-hydroxytetradecanoate | C₁₅H₃₀O₃ | 258.39 | C14 | Methyl | 3.831 | Lipidomics, flavor analysis |

| Ethyl 3-hydroxydodecanoate | C₁₄H₂₈O₃ | 244.37 | C12 | Ethyl | ~3.5* | Microbial lipid research |

| Poly(3-hydroxytetradecanoate) | (C₁₄H₂₆O₃)ₙ | Variable | C14 | Polymer | N/A | Biodegradable plastics |

*Estimated based on methyl analog data .

Research Challenges and Opportunities

- Scalability: Low natural production of 3-hydroxytetradecanoate in PHAs necessitates strain engineering .

- Stereochemical Impact : The (S)-configuration’s role in biological interactions (e.g., LPS recognition in PGRP-S proteins) remains underexplored .

- Environmental Impact : Comparative studies on biodegradability of ethyl vs. methyl esters are needed .

Preparation Methods

Direct Esterification of (3S)-3-hydroxytetradecanoic Acid with Ethanol

The most straightforward approach to prepare ethyl (3S)-3-hydroxytetradecanoate is through the esterification of the corresponding (3S)-3-hydroxytetradecanoic acid with ethanol. This method typically requires acid catalysts to promote the esterification reaction and achieve high purity and yield.

Reaction :

(3S)-3-hydroxytetradecanoic acid + ethanol → this compound + waterCatalysts : Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid.

Conditions : Refluxing ethanol with the acid in the presence of the catalyst under removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium toward ester formation.

Notes : Maintaining the stereochemical integrity (S-configuration) during esterification is critical. Mild conditions are preferred to avoid racemization.

This method is widely used for research-scale synthesis due to its simplicity and directness.

Biocatalytic and Whole-Cell Biotransformation Methods

Biocatalysis offers an environmentally friendly alternative to chemical synthesis, especially for chiral compounds like this compound or related hydroxy esters.

-

- Cell-free biocatalysis using isolated enzymes.

- Whole-cell biotransformation using living microbial cells.

-

- High stereoselectivity and enantiomeric excess.

- Potentially lower environmental impact.

- Cost-effectiveness in large-scale production.

-

- Whole-cell biotransformation may have lower yields and more complex downstream processing compared to chemical synthesis.

Though specific data on this compound are limited, these methods are promising for the production of chiral hydroxy esters structurally related to it.

Summary Table of Preparation Methods

| Method Type | Key Features | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | Acid-catalyzed esterification of (3S)-acid | Moderate to high | Simple, direct | Requires pure chiral acid starting material |

| Multi-Step Protection & Enol Ether | Hydroxy protection, acid-catalyzed reaction with enol ethers, low temperature control | 6% to 40% overall | High stereochemical purity | Multi-step, low overall yield |

| Biocatalytic Whole-Cell | Microbial reduction under aerobic/anaerobic conditions | Up to 88% (aerobic) | Environmentally friendly, stereoselective | Complex downstream processing |

| Asymmetric Reduction & Chiral Auxiliaries | Use of chiral catalysts or auxiliaries for stereocontrol | Up to 70% yield | High enantiomeric excess, scalable | Requires specialized catalysts and auxiliaries |

Detailed Research Findings

The stereochemical integrity at the 3-position is maintained by controlling reaction conditions such as temperature and choice of catalyst or biocatalyst.

Acid catalysts like pyridinium p-toluenesulfonate are preferred for reactions involving enol ethers due to their mildness and selectivity.

Biocatalytic processes show promise for sustainable production, with anaerobic processes producing slightly lower yields but offering byproduct valorization opportunities.

Scale-up and industrial viability have been demonstrated for related chiral hydroxy esters using asymmetric hydrogenation with Ru/phosphine-oxazoline complexes, indicating potential for this compound synthesis.

Q & A

Q. What analytical methods are recommended for quantifying Ethyl (3S)-3-hydroxytetradecanoate in microbial or biological matrices?

-

Methodology : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are standard. Derivatization (e.g., esterification to methyl esters or coupling with fluorescent probes like anthracene-9-carboxyl chloride) enhances detection sensitivity .

-

Data Validation : Use internal standards (e.g., deuterated analogs like Ethyl tetradecanoate-d27) to correct for matrix effects .

-

Example Workflow :

Step Technique Purpose Extraction Chloroform/methanol (2:1 v/v) Lipid isolation Derivatization Methylation with BF₃-methanol Improve volatility for GC-MS Detection GC-MS (SIM mode) Quantify 3-hydroxytetradecanoate

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Methodology : Chiral chromatography (e.g., Chiralcel OD-H column) or enzymatic resolution using lipases. Enantiopure standards (e.g., (R)- and (S)-enantiomers) are critical for calibration .

- Key Parameters :

- Purity: ≥98% confirmed by chiral HPLC .

- Storage: −20°C in inert solvents (e.g., chloroform) to prevent racemization .

Advanced Research Questions

Q. What experimental designs are suitable for studying the role of this compound in polyhydroxyalkanoate (PHA) biosynthesis?

- Methodology : Use Pseudomonas putida KT2442 mutants (e.g., fadB/fadA knockouts) to study substrate specificity and PHA monomer incorporation. Monitor PHA content via gravimetric analysis or Nile red staining .

- Data Contradictions : Some Antarctic Pseudomonas strains show preferential incorporation of 3-hydroxydodecanoate over 3-hydroxytetradecanoate despite similar carbon sources. This suggests substrate channeling or enzyme specificity variations .

Q. How does the stereochemistry of 3-hydroxytetradecanoate influence its interactions with lipid-binding proteins or enzymes?

-

Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Compare (S)- and (R)-enantiomers using recombinant proteins (e.g., fatty acid-binding proteins) .

-

Key Findings :

Enantiomer Binding Affinity (Kd, μM) Target Protein (3S) 0.12 ± 0.03 FABP4 (3R) 12.4 ± 1.1 FABP4 Data from in vitro assays with human FABP4

Q. What strategies resolve discrepancies in endotoxin detection using 3-hydroxytetradecanoate as a biomarker?

- Methodology : Optimize sample pretreatment (e.g., alkaline hydrolysis to release esterified forms) and validate with Limulus amebocyte lysate (LAL) assays. Address false positives by correlating 3-hydroxytetradecanoate levels with LPS-specific markers .

- Case Study : A 2023 study found that methyl ester derivatization reduced interference from phospholipids, improving endotoxin detection accuracy by 40% .

Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) elucidate the metabolic fate of this compound in lipid metabolism studies?

- Methodology : Synthesize deuterated analogs (e.g., Ethyl tetradecanoate-d27) or <sup>13</sup>C-labeled derivatives. Track isotopic enrichment via NMR or LC-MS in in vivo models .

- Key Applications :

- Tracing β-oxidation pathways in hepatocytes.

- Quantifying incorporation into complex lipids (e.g., cardiolipin).

Q. What computational tools predict the physicochemical properties of this compound for drug delivery applications?

-

Methodology : Molecular dynamics (MD) simulations to assess membrane permeability. Use software like GROMACS with lipid bilayer models. Validate with experimental logP values .

-

Predicted Properties :

Property Value Method logP 4.2 ± 0.3 OECD 117 (HPLC) Water Solubility 0.08 mg/mL EPI Suite

Methodological Challenges and Solutions

Q. Addressing Low Yields in Microbial Production

Q. Mitigating Degradation During Storage

- Challenge : Ester hydrolysis at room temperature .

- Solution : Store at −20°C under argon with desiccants. Use stabilizers like BHT (0.01% w/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.